Tirabrutinib hydrochloride
Overview
Description
Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .
Chemical Reactions Analysis
Tirabrutinib’s selectivity was evaluated by biochemical kinase profiling assays, peripheral blood mononuclear cell stimulation assays, and the BioMAP system . In vitro kinase assays showed that, compared with ibrutinib, tirabrutinib demonstrated a highly selective kinase profile .Scientific Research Applications
Tirabrutinib was first approved in Japan for treating recurrent or refractory primary central nervous system lymphoma. It is also under review for treating Waldenström's macroglobulinemia and lymphoplasmacytic lymphoma. Clinical trials in the USA, Europe, and Japan are investigating its use for autoimmune disorders, chronic lymphocytic leukemia, B cell lymphoma, Sjogren's syndrome, pemphigus, and rheumatoid arthritis (Dhillon, 2020).
In a multicenter, phase II study, tirabrutinib demonstrated a high major response rate and overall response rate in treatment-naïve and relapsed/refractory Waldenström’s macroglobulinemia patients. It was considered highly effective with a manageable safety profile (Sekiguchi et al., 2020).
A study focused on the metabolites of tirabrutinib revealed various metabolic pathways, including amide hydrolysis, O-dealkylation, and mono-oxygenation. This information is crucial for safety assessments of the drug (Hongjian Zhang et al., 2021).
Research into tirabrutinib's anti-tumor mechanism, using phosphoproteomic and transcriptomic methods, showed it regulates multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (Kozaki et al., 2023).
A clinical case confirmed the effectiveness of tirabrutinib in obliterating tumor cells in relapsed/refractory primary central nervous system lymphoma at the pathological level in a human patient (Okita et al., 2021).
Tirabrutinib was evaluated for potential pharmacokinetic interaction with levonorgestrel/ethinyl estradiol in healthy female volunteers, and it did not alter the exposure of these oral contraceptives, indicating its safety in this context (Cherala et al., 2022).
Semi-mechanistic PK/PD modeling and simulation of tirabrutinib's irreversible BTK inhibition supported a daily dose of at least 40 mg for further development in inflammatory diseases, demonstrating its potential beyond oncology applications (Meng et al., 2021).
Safety And Hazards
In a Phase I/II study, common grade ≥3 adverse events (AEs) were neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each). One patient had grade 5 AEs (pneumocystis jirovecii pneumonia and interstitial lung disease) . It is also advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
Future Directions
Tirabrutinib is under regulatory review in Japan for the treatment of Waldenström’s macroglobulinemia and lymphoplasmacytic lymphoma . Clinical development is underway in the USA, Europe, and Japan for autoimmune disorders, chronic lymphocytic leukemia, B cell lymphoma, Sjogren’s syndrome, pemphigus, and rheumatoid arthritis . The combination of Tirabrutinib with other BCR inhibitors is being studied prospectively .
properties
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYDCIJFACDXSG-GMUIIQOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tirabrutinib hydrochloride | |
CAS RN |
1439901-97-9 | |
Record name | Tirabrutinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirabrutinib Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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